Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate
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Overview
Description
Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a propyl ester group and a substituted benzoyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate typically involves the following steps:
Preparation of 3-methyl-4-nitrobenzoic acid: This can be achieved by oxidizing 2,4-dimethyl-nitrobenzene using diluted nitric acid.
Formation of 3-methyl-4-nitrobenzoyl chloride: The 3-methyl-4-nitrobenzoic acid is then converted to its corresponding acyl chloride using thionyl chloride (SOCl2).
Amidation: The acyl chloride is reacted with 4-aminobenzoic acid to form 4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid.
Esterification: Finally, the 4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid is esterified with propanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Nucleophilic Substitution: The benzoyl amine group can participate in nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Nucleophilic Substitution: Nucleophiles such as amines or thiols.
Major Products
Reduction: 4-[(3-methyl-4-aminobenzoyl)amino]benzoate.
Hydrolysis: 4-[(3-methyl-4-nitrobenzoyl)amino]benzoic acid.
Nucleophilic Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme-substrate interactions due to its structural features.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Propyl 4-[(4-methoxy-3-nitrobenzoyl)amino]benzoate .
- Ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate .
- Methyl 4-[(3-nitrobenzoyl)amino]benzoate .
Uniqueness
Propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate is unique due to the presence of the propyl ester group and the specific substitution pattern on the benzoyl amine group. This structural uniqueness can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H18N2O5 |
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Molecular Weight |
342.3 g/mol |
IUPAC Name |
propyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H18N2O5/c1-3-10-25-18(22)13-4-7-15(8-5-13)19-17(21)14-6-9-16(20(23)24)12(2)11-14/h4-9,11H,3,10H2,1-2H3,(H,19,21) |
InChI Key |
XYPJMWRZBPBSAV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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